molecular formula C8H17ClO B12937281 2-Butoxy-1-chlorobutane CAS No. 42875-87-6

2-Butoxy-1-chlorobutane

Cat. No.: B12937281
CAS No.: 42875-87-6
M. Wt: 164.67 g/mol
InChI Key: FQNXNTOGGLLUTQ-UHFFFAOYSA-N
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Description

2-Butoxy-1-chlorobutane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by the presence of a butoxy group (C4H9O) attached to a chlorobutane backbone

Properties

CAS No.

42875-87-6

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

2-butoxy-1-chlorobutane

InChI

InChI=1S/C8H17ClO/c1-3-5-6-10-8(4-2)7-9/h8H,3-7H2,1-2H3

InChI Key

FQNXNTOGGLLUTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxy-1-chlorobutane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 1-chlorobutane with butanol in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the substitution of the chlorine atom with the butoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to separate the desired product from any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1-chlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form butoxybutane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an alcohol solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of butoxy derivatives.

    Oxidation: Formation of butoxy aldehydes or carboxylic acids.

    Reduction: Formation of butoxybutane derivatives.

Scientific Research Applications

2-Butoxy-1-chlorobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with cellular components.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, solvents, and surfactants.

Mechanism of Action

The mechanism of action of 2-butoxy-1-chlorobutane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being a good leaving group, is replaced by other nucleophiles, resulting in the formation of new compounds. The butoxy group can also undergo oxidation or reduction, leading to various products depending on the reaction conditions.

Comparison with Similar Compounds

2-Butoxy-1-chlorobutane can be compared with other similar compounds such as:

    1-Chlorobutane: Lacks the butoxy group and has different reactivity and applications.

    2-Chlorobutane: Similar structure but different substitution pattern, leading to different chemical properties.

    Butyl Chloride: Another chlorinated hydrocarbon with different reactivity due to the absence of the butoxy group.

The uniqueness of this compound lies in its combination of the butoxy group and the chlorobutane backbone, which imparts distinct chemical properties and reactivity.

Biological Activity

2-Butoxy-1-chlorobutane, with the chemical formula C8_8H17_{17}ClO, is an organochlorine compound that has garnered attention due to its various applications and biological activities. This article reviews the biological activity of this compound, focusing on its toxicological profile, metabolic pathways, and potential health effects based on diverse research findings.

This compound is classified as a chlorinated ether. Its structure consists of a butyl group attached to a chlorine atom and an ether functional group. The compound is primarily used in industrial applications, including as a solvent and in organic synthesis.

Metabolism and Toxicology

The metabolism of this compound occurs through hydrolysis and oxidative pathways, leading to the formation of various metabolites. One significant metabolite is butoxyacetic acid (BAA), which has been studied for its toxicological effects.

Toxicological Findings

Research indicates that exposure to this compound can lead to several adverse health effects:

  • Hemolytic Effects : Animal studies have shown that high doses can cause hemolysis (destruction of red blood cells), particularly in rats. The no-observed-adverse-effect level (NOAEL) for hemolysis in rats is approximately 24.6 ppm .
  • Organ Toxicity : Secondary effects include liver and kidney damage, primarily resulting from hemolytic activity .
  • Reproductive Toxicity : Although related compounds have demonstrated reproductive toxicity, studies on this compound have not confirmed such effects at non-lethal doses .

Case Studies

A review of occupational exposure studies highlights the potential risks associated with this compound:

  • Occupational Exposure : A study involving workers in varnish production found average post-shift concentrations of butoxyacetic acid in urine at 10.5 mg/L, indicating significant dermal absorption during work .
  • Respiratory Irritation : Controlled studies reported eye and respiratory irritation at concentrations as low as 113 ppm, with headaches and nausea occurring at higher levels .

Biological Activity Summary Table

Biological Activity Effect/Observation Reference
HemolysisObserved at NOAEL 24.6 ppm
Liver DamageSecondary effect from hemolysis
Reproductive EffectsNo significant findings at non-toxic doses
Respiratory IrritationAt concentrations ≥113 ppm
Dermal AbsorptionHigh levels detected in urine

Research Findings

Recent studies have explored the broader implications of exposure to chlorinated compounds like this compound:

  • Genotoxicity : While some related compounds have shown potential genotoxic effects, current evidence suggests that this compound is likely not genotoxic .
  • Environmental Impact : The persistence of chlorinated compounds in the environment raises concerns regarding ecological toxicity and bioaccumulation.

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